2-Bromo-6-fluoro-4-chlorophenylboronic acid
CAS No.:
Cat. No.: VC13639346
Molecular Formula: C6H4BBrClFO2
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BBrClFO2 |
|---|---|
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | (2-bromo-4-chloro-6-fluorophenyl)boronic acid |
| Standard InChI | InChI=1S/C6H4BBrClFO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H |
| Standard InChI Key | FLBOJJPUUNTDGU-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1Br)Cl)F)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1Br)Cl)F)(O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The IUPAC name for this compound is (2-bromo-4-chloro-6-fluorophenyl)boronic acid, which unambiguously defines the positions of its substituents. The SMILES notation, B(C1=C(C=C(C=C1Br)Cl)F)(O)O, provides a detailed representation of its connectivity and stereoelectronic features. The boronic acid group (-B(OH)₂) at the phenyl ring’s para position relative to the bromine atom enables participation in metal-catalyzed coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2795134-19-7 |
| Molecular Formula | C₆H₄BBrClFO₂ |
| Molecular Weight | 253.26 g/mol |
| Purity | ≥95% |
| Storage Conditions | Room temperature |
| Hazard Classification | Not hazardous (DOT/IATA) |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound’s primary application lies in Suzuki-Miyaura reactions, where it acts as a boronic acid partner to aryl halides in the presence of palladium catalysts. The reaction forms biaryl structures, which are foundational in drug discovery (e.g., kinase inhibitors). For example:
The bromine and chlorine substituents serve as potential leaving groups for subsequent functionalization.
Material Science Applications
In polymer chemistry, this boronic acid can integrate halogenated aromatic units into conjugated systems, modulating electronic properties for optoelectronic devices. Its fluorine atom enhances thermal stability and solubility in fluorinated solvents.
| Parameter | Recommendation |
|---|---|
| Handling | Use in ventilated areas; avoid inhalation |
| Storage | Room temperature, dry environment |
| Disposal | Follow institutional protocols for boronic acids |
Stability Considerations
The boronic acid group is prone to protodeboronation under acidic or aqueous conditions. Long-term storage requires anhydrous environments to prevent degradation .
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